5-HT2A Receptor Affinity: Quantitative Distinction from Fluoxetine (SSRI Class Representative)
Trazodone demonstrates measurable 5-HT2A receptor antagonism with a Ki of 86 nM, whereas fluoxetine (the prototypical SSRI comparator) shows no significant affinity for this receptor subtype [1]. In a broader receptor profiling study, trazodone exhibited a 5-HT2A Ki of 27 nM, with corresponding Kb of 785 nM (EC50) [2]. This dual mechanism—combining 5-HT2A antagonism with serotonin reuptake inhibition—represents a qualitative pharmacological distinction from SSRIs, which act solely via SERT blockade [1].
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 86 nM [1]; Ki = 27 nM [2] |
| Comparator Or Baseline | Fluoxetine: no significant 5-HT2A affinity; SSRI class: lacks 5-HT2A antagonist activity [1] |
| Quantified Difference | Trazodone has measurable 5-HT2A antagonism (Ki = 27-86 nM); fluoxetine/SSRIs have negligible or no binding at this receptor [1] |
| Conditions | Radioligand binding assays using [3H]ketanserin or [3H]mesulergine; recombinant or native receptor preparations [1][2] |
Why This Matters
This differentiated receptor profile enables experimental designs requiring combined SERT inhibition and 5-HT2A antagonism without polypharmacy.
- [1] Hatanaka K, et al. Biochemical profile of YM992, a novel selective serotonin reuptake inhibitor with 5-HT2A receptor antagonistic activity. Neuropharmacology. 1997;36(4-5):581-588. View Source
- [2] Struga M, Kossakowski J, Kędzierska E, et al. Synthesis, pharmacological activity, and molecular modeling of new arylpiperazine derivatives with potential antidepressant/anxiolytic properties. Molecules. 2022;27(21):7270. Table 2. View Source
